molecular formula C19H25N5O B2715783 N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide CAS No. 1207001-97-5

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide

Cat. No.: B2715783
CAS No.: 1207001-97-5
M. Wt: 339.443
InChI Key: KUKWFXZCUCYMSL-UHFFFAOYSA-N
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Description

N-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory investigation. Its molecular architecture, which integrates a phenylacetamide moiety with a substituted pyrimidine ring, suggests potential for diverse biological activity. Similar phenylacetamide derivatives have been identified as potent and selective inhibitors of biological targets such as human sirtuin 2 (SIRT2), with applications in the study of epigenetic regulation and oncology . Other structural analogs featuring the phenylacetamide core have also demonstrated promising antibacterial properties in agricultural research models, indicating the versatility of this pharmacophore . The inclusion of a pyrrolidine-substituted pyrimidine group in its structure is a feature commonly associated with enhanced binding affinity and selectivity towards enzyme targets, making this compound a valuable tool for researchers exploring new therapeutic pathways. The primary value of this compound is for use in non-clinical, in vitro studies to elucidate novel mechanisms of action and for the purpose of hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-15-22-17(14-18(23-15)24-11-5-6-12-24)20-9-10-21-19(25)13-16-7-3-2-4-8-16/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWFXZCUCYMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring.

    Amidation: Coupling of the pyrimidine derivative with 2-phenylacetic acid to form the final compound.

The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related pyrimidine-acetamide derivatives:

Compound Name / Identifier Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Pyrimidine - 2-methyl
- 6-pyrrolidin-1-yl
- Ethylamino-linked phenylacetamide
Amide, pyrrolidine, phenyl Enhanced hydrophobicity (pyrrolidine, phenyl); potential for π-π stacking and target binding
N,N-Dimethylacetamide derivative () Pyrimidine - 2-n-butyl
- 4-hydroxy
- N,N-dimethylacetamide
Hydroxyl, dimethylamide Hydroxyl group may improve solubility; dimethylamide reduces steric bulk compared to phenylacetamide
N-Isopropyl-phenoxyacetamide () Pyrimidine - 4-methylpiperazine
- Pyridin-4-ylamino
- Phenoxy-isopropylacetamide
Piperazine, pyridine, phenoxy Piperazine introduces basicity; phenoxy linker may influence conformational flexibility
Fluorophenyl-dimethoxyphenyl derivative () Pyrimidine - 4-(2,4-dimethoxyphenyl)
- 4-fluorophenyl
- Phenylacetamide
Methoxy, fluoro, phenyl Fluorine enhances metabolic stability; methoxy groups may modulate electronic effects
PROTAC-linked compound () Pyrimidine - Polyethylene glycol (PEG) chain
- 2-phenylacetamide
- Dioxopiperidine-isoindoline
PEG, dioxopiperidine PEG improves solubility; dioxopiperidine enables protein degradation (PROTAC mechanism)

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide (referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C21H23N5O3
Molecular Weight: 393.447 g/mol
Purity: Typically 95% .

Compound 1 is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Preliminary studies suggest that it may interact with:

  • Kinase Inhibition: It shows potential as a selective inhibitor of various kinases, including FLT3 and DRAK1/2, which are implicated in cancer cell proliferation and survival.
  • G-protein Coupled Receptors (GPCRs): The compound may also modulate GPCR activity, influencing intracellular signaling cascades .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compound 1, demonstrating significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MV4-11 (acute myeloid leukemia)0.87Inhibition of FLT3 kinase activity .
KCL-22 (chronic myeloid leukemia)9.4Induction of apoptosis through G2/M phase arrest .
TT thyroid carcinoma cells1.3Suppression of RET signaling pathway .

Study 1: Efficacy Against Acute Myeloid Leukemia

A study conducted by Vougogiannopoulou et al. demonstrated that compound 1 effectively inhibited cell growth in MV4-11 xenograft models. The compound was administered orally at a dose of 20 mg/kg daily, showing significant tumor reduction without notable side effects such as weight loss .

Study 2: Mechanistic Insights into Apoptosis Induction

Research published in the Journal of Medicinal Chemistry explored the apoptotic pathways activated by compound 1 in KCL-22 cells. The study revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of the intrinsic apoptotic pathway .

Q & A

Q. Table 1: Key Structural Parameters from Crystallography

ParameterValue (Å/°)Role in Bioactivity
Pyrimidine-phenyl dihedral12.8°Optimizes target binding
N–H⋯N bond length2.1 ÅStabilizes intramolecular H-bond
C41 deviation from plane-1.01 ÅAffects coplanarity with target

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : MD simulations may overlook solvent-protein interactions; validate with polarized continuum models (PCM).
  • Protonation States : Adjust pKa calculations (e.g., using MarvinSketch) to match physiological pH.
  • Conformational Sampling : Use metadynamics to explore rotameric states missed in static DFT calculations.
    For example, if a predicted active conformation clashes with crystallographic data (e.g., dihedral angle mismatches), re-optimize force fields or apply hybrid QM/MM methods .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:
Based on GHS classification of analogs (e.g., AG023PSY):

  • Personal Protection : Gloves (nitrile), lab coat, and FFP2 respirator if airborne particles are generated.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335: respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design experiments to assess its metabolic stability?

Methodological Answer:

In Vitro Assays :

  • Liver Microsomes : Incubate with human hepatocytes (1 mg/mL protein) and monitor degradation via LC-MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Isotope Labeling : Synthesize a deuterated analog to track metabolic hotspots (e.g., pyrrolidine N-demethylation).

Computational ADMET : Use SwissADME or ADMET Predictor to prioritize lab tests based on logP and topological polar surface area .

Basic: What analytical techniques validate purity and identity?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (>98% purity threshold).
  • NMR : Confirm proton environments (e.g., pyrrolidine CH2 at δ 1.8–2.1 ppm; aromatic protons at δ 7.2–7.5 ppm).
  • HRMS : Match exact mass (e.g., C20H26N6O requires [M+H]+ 367.2244) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Photodegradation : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., acetamide bond cleavage).
  • Solution Stability : Test in PBS (pH 7.4) and DMSO; precipitation or hydrolysis indicates poor solubility or pH sensitivity .

Basic: What cross-disciplinary approaches enhance its development?

Methodological Answer:

  • Chemical Engineering : Optimize reactor design (e.g., continuous flow) for scalable synthesis (CRDC subclass RDF2050112).
  • Materials Science : Develop co-crystals with succinic acid to improve solubility.
  • Data Science : Apply NLP to mine patents for analogous reaction conditions .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and monitor compound-target complex stability via Western blot.
  • SPR Imaging : Immobilize the target protein on a biosensor chip to measure binding kinetics (ka/kd).
  • Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution to confirm binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.